molecular formula C18H18FNOS B5888509 1-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine

1-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine

Numéro de catalogue B5888509
Poids moléculaire: 315.4 g/mol
Clé InChI: LEWVTZZOYBRJKN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key mediator in B-cell receptor signaling, and its inhibition has been shown to have therapeutic potential in various hematological malignancies and autoimmune diseases.

Mécanisme D'action

1-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine inhibits BTK by binding to the kinase domain and preventing its activation by upstream signaling molecules. This leads to downstream inhibition of B-cell receptor signaling, which is critical for the survival and proliferation of B-cells. In addition, 1-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine has been shown to inhibit other kinases in the B-cell signaling pathway, including phosphoinositide 3-kinase (PI3K) and AKT.
Biochemical and Physiological Effects
Inhibition of BTK by 1-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine leads to a decrease in B-cell activation, proliferation, and survival. This has been demonstrated by a reduction in the levels of phosphorylated BTK and downstream signaling molecules in preclinical models. 1-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine has also been shown to induce apoptosis in B-cell malignancies. In addition, 1-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine has immunomodulatory effects, including inhibition of cytokine production and modulation of T-cell activation.

Avantages Et Limitations Des Expériences En Laboratoire

1-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine has several advantages for lab experiments, including its potency and selectivity for BTK, as well as its ability to inhibit other kinases in the B-cell signaling pathway. However, 1-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine has limitations, including its poor solubility in aqueous solutions and its potential for off-target effects.

Orientations Futures

For 1-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine include clinical trials in patients with B-cell malignancies and autoimmune diseases. In addition, there is potential for combination therapy with other targeted agents, such as venetoclax or lenalidomide, to enhance the anti-tumor activity of 1-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine. Further research is also needed to better understand the mechanism of action and potential side effects of 1-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine.

Méthodes De Synthèse

1-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine can be synthesized using a multi-step process that involves the reaction of 4-(3-fluorobenzyl)phenol with carbon disulfide to form 4-[(3-fluorobenzyl)thio]phenol. This compound is then reacted with pyrrolidine and a base to form 1-({4-[(3-fluorobenzyl)thio]phenyl}carbonothioyl)pyrrolidine, which is subsequently converted to 1-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine by reacting it with a methylating agent.

Applications De Recherche Scientifique

1-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, 1-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies. 1-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine has also shown efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.

Propriétés

IUPAC Name

[4-[(3-fluorophenyl)methoxy]phenyl]-pyrrolidin-1-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNOS/c19-16-5-3-4-14(12-16)13-21-17-8-6-15(7-9-17)18(22)20-10-1-2-11-20/h3-9,12H,1-2,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWVTZZOYBRJKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=S)C2=CC=C(C=C2)OCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.